
Methyl 5-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate is a synthetic organic compound that features an imidazole ring, a common structure in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diketones with ammonium acetate under microwave-assisted conditions . Another approach uses NHC-copper-catalyzed isocyanide insertion into alcohols to form N-arylformimidate intermediates, which then undergo base-promoted cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free microwave-assisted synthesis and the use of ionic liquids for one-pot reactions are employed to enhance efficiency and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Applications De Recherche Scientifique
Methyl 5-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Methyl 5-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. This binding can inhibit or activate certain enzymes, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methyl-1H-imidazol-5-yl)methylamine: Shares the imidazole ring structure but differs in the attached functional groups.
(1-Methyl-1H-imidazol-2-yl)methanamine: Another imidazole derivative with a different substitution pattern.
2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride: Contains an imidazole ring with an acetic acid group.
Uniqueness
Methyl 5-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H19N3O2 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
methyl 5-imidazol-1-yl-2-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C11H19N3O2/c1-11(12-2,10(15)16-3)5-4-7-14-8-6-13-9-14/h6,8-9,12H,4-5,7H2,1-3H3 |
Clé InChI |
LXKARIVEHAVFGO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCN1C=CN=C1)(C(=O)OC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


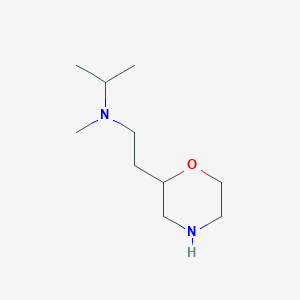
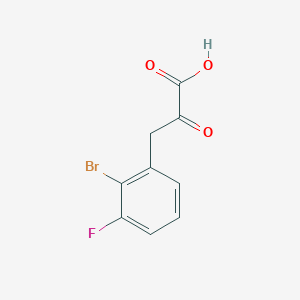
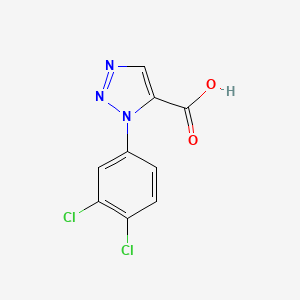
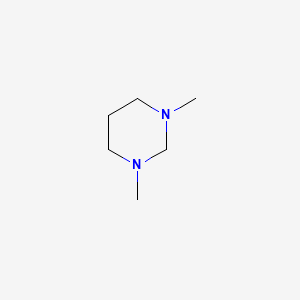

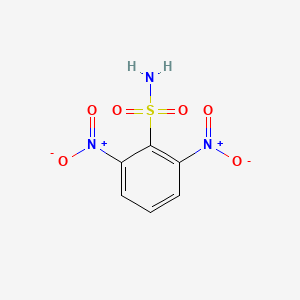
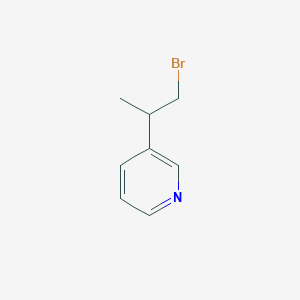

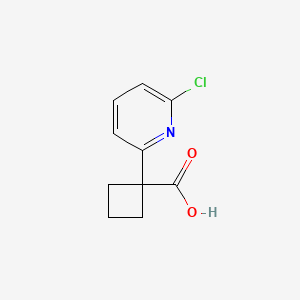
![1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13538743.png)
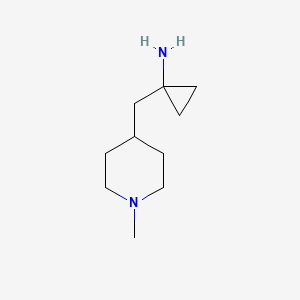

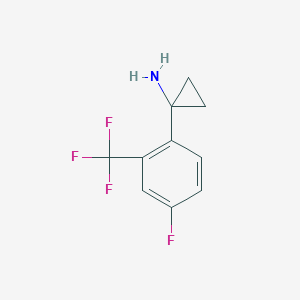
![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)
